molecular formula C16H11F4N3O2S B1676219 马瓦콕昔 CAS No. 170569-88-7

马瓦콕昔

货号: B1676219
CAS 编号: 170569-88-7
分子量: 385.3 g/mol
InChI 键: TTZNQDOUNXBMJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

马维可昔有几个科学研究应用,包括:

准备方法

合成路线和反应条件

马维可昔可以通过异恶唑的铜催化还原环裂解合成,得到氟烷基化烯胺酮。 该方法使用市售试剂,以其易于设置、对官能团的广泛耐受性和区域选择性而闻名 该过程涉及使用铜/二胺催化剂,由于其区域选择性和没有脱氟和可还原官能团的还原而具有优势 .

工业生产方法

马维可昔的工业生产通常涉及批处理工艺,其中改进的后处理和纯化步骤以实现高收率。 该工艺旨在高效且可扩展,确保最终产品的质量和纯度一致 .

化学反应分析

反应类型

马维可昔会经历各种化学反应,包括:

    氧化: 马维可昔在特定条件下可以被氧化形成不同的氧化产物。

    还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。

    取代: 马维可昔可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

    氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

    还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 根据所需的取代反应,可以使用各种亲核试剂和亲电试剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以产生马维可昔的不同氧化衍生物,而取代反应可以产生多种取代的马维可昔化合物。

相似化合物的比较

类似化合物

    塞来昔布: 另一种选择性环氧合酶-2抑制剂,用于治疗疼痛和炎症。

    伐地考昔: 与塞来昔布类似,以其抗炎特性而闻名。

    帕瑞考昔: 伐地考昔的前药,用于短期疼痛管理。

马维可昔的独特之处

马维可昔的独特之处在于其长效作用,使其特别适合于兽医学中的慢性疼痛管理。 与其他选择性环氧合酶-2抑制剂不同,马维可昔需要更少的给药频率,这提高了宠物主人的依从性和便利性 .

属性

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168880
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-88-7
Record name Mavacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavacoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mavacoxib
Reactant of Route 2
Reactant of Route 2
Mavacoxib
Reactant of Route 3
Mavacoxib
Reactant of Route 4
Reactant of Route 4
Mavacoxib
Reactant of Route 5
Reactant of Route 5
Mavacoxib
Reactant of Route 6
Reactant of Route 6
Mavacoxib
Customer
Q & A

Q1: What is the primary mechanism of action of mavacoxib?

A1: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, mavacoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does mavacoxib exhibit any selectivity for COX-2 over COX-1?

A2: Yes, mavacoxib demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to mavacoxib's anti-tumor effects?

A3: Research suggests that mavacoxib might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of mavacoxib?

A4: Mavacoxib is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of mavacoxib?

A5: Yes, several studies describe efficient synthetic routes for mavacoxib. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for mavacoxib production.

Q6: How is mavacoxib absorbed and distributed in the body?

A6: Mavacoxib is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of mavacoxib increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is mavacoxib metabolized and excreted?

A8: Mavacoxib undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of mavacoxib?

A9: Yes, population pharmacokinetic studies have identified breed differences in mavacoxib pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of mavacoxib been evaluated in vitro?

A10: In vitro studies have demonstrated mavacoxib's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of mavacoxib?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate mavacoxib's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has mavacoxib's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed mavacoxib's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate mavacoxib's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess mavacoxib's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of mavacoxib in dogs?

A14: While mavacoxib is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer mavacoxib according to the recommended dosage regimen to minimize the risk of adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。